[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
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Overview
Description
“[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Scientific Research Applications
Antimicrobial and Antioxidant Applications
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to the chemical , have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds such as 2b and 4f, which bear structural similarities, demonstrated excellent antibacterial properties and remarkable antifungal properties. Additionally, they manifested profound antioxidant potential, suggesting their potential application in fields requiring antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Synthesis of Polysubstituted Benzothiophenes
Research on thiophene-2-carboxylate, which shares a similar chemical backbone, focuses on its reaction with various ketones. This process yields compounds like diols, dienes, and polysubstituted thiophenes or benzothiophenes, depending on the conditions. Such compounds have applications in creating substances with liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).
Cytotoxic Agents in Cancer Research
A series of thiophene and benzothiophene derivatives, sharing a common chemical motif with the chemical of interest, have been designed and synthesized for their potential anti-proliferative activity. These compounds have shown significant activity against various tumor cell lines, suggesting their application in developing new anti-cancer agents (Mohareb et al., 2016).
Photochemical Applications
The study of substituted trans-4-aminostilbenes, which are structurally related, indicates that the substituents in the N-aryl group, such as methoxy or cyano, significantly influence their photochemical behavior. This leads to the formation of twisted intramolecular charge transfer states, a property that could be useful in photochemical applications (Yang et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
[4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-28-18-7-4-3-6-17(18)25-22(26)16(14-24)12-15-9-10-19(20(13-15)29-2)30-23(27)21-8-5-11-31-21/h3-13H,1-2H3,(H,25,26)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYVDVQKVLOBQE-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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